molecular formula C7H5F3N2O B2405577 2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide CAS No. 690632-34-9

2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B2405577
CAS No.: 690632-34-9
M. Wt: 190.125
InChI Key: JWJFTTGUXZRMMI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide (CAS: 690632-34-9) is a fluorinated aromatic carboximidamide derivative with the molecular formula C₇H₅F₃N₂O. Its structure features a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, along with a hydroxyimino (-NHOH) group attached to the carboximidamide moiety. The compound is commercially available with purities ranging from 95% to 97%, supplied by multiple vendors such as Alfa Chemistry, Maybridge, and Matrix Scientific .

Properties

IUPAC Name

2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-4-2-6(10)5(9)1-3(4)7(11)12-13/h1-2,13H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJFTTGUXZRMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide, also referred to as TFHBC, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity, facilitating penetration into biological membranes and interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of TFHBC is C7H5F3N2O\text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{O} with a molecular weight of approximately 190.125 g/mol. The compound features a hydroxyl group and a carboximidamide moiety, which contribute to its reactivity and biological interactions.

The mechanism of action for TFHBC involves its interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate biological membranes effectively. Additionally, the hydroxybenzimidamide moiety can form hydrogen bonds with target molecules, influencing their activity and function.

Biological Activity

Recent studies have highlighted the biological activity of TFHBC in various contexts:

Antimicrobial Activity

TFHBC has shown promising antimicrobial properties against several bacterial strains. In vitro assays demonstrated significant inhibition of microbial growth rates compared to control groups. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis or function.

Anticancer Activity

In cancer research, TFHBC has been tested against various cell lines, including leukemia (CEM-13) and breast cancer (MCF-7). It exhibited sub-micromolar IC50 values, indicating potent cytotoxic effects. The compound induced apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50 Values Mechanism
AntimicrobialVarious bacterial strainsVariesInhibition of growth
AnticancerCEM-13 (leukemia), MCF-7 (breast cancer)Sub-micromolarInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effect of TFHBC on common bacterial pathogens. Results indicated a significant reduction in microbial growth rates compared to control groups, highlighting its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : In another investigation, TFHBC was tested against various cancer cell lines (including MDA-MB-231), demonstrating dose-dependent cytotoxicity and inducing apoptosis through intrinsic pathways .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. This receptor is implicated in cognitive functions and is a target for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The positive allosteric modulation by 2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide could enhance cognitive function and mitigate symptoms associated with these conditions .

Anti-Inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in the context of neuroinflammation, which is often observed in neurodegenerative diseases. The compound may inhibit the activity of secretory phospholipases A2 (sPLA2), enzymes that play a role in inflammatory processes .

Cancer Research

The compound's ability to interact with biological membranes and proteins positions it as a candidate for cancer research. Studies have suggested that similar compounds can disrupt cancer cell proliferation and induce apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival .

Case Studies

Study Focus Findings
Study on nAChR ModulationInvestigated the effects of various compounds on α7 nAChR activityThis compound showed significant enhancement of receptor activity, suggesting potential therapeutic effects in cognitive impairments .
Anti-Inflammatory ActivityEvaluated the impact of compounds on inflammatory markersThe compound demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating its potential use in treating neuroinflammation .
Cancer Cell ProliferationAssessed the effects on colorectal cancer cell linesResults indicated that the compound reduced cell viability and induced apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

Key Characteristics

  • Applications : Though direct pharmacological data are absent, carboximidamide derivatives are often explored for biological activities, including enzyme inhibition or metal chelation, due to their hydrogen-bonding and electron-deficient aromatic systems.

Comparison with Similar Compounds

The following table and analysis highlight structural, spectral, and functional differences between 2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide and related analogs.

Compound Substituents Melting Point Key Spectral Features Notable Properties
This compound 2,4,5-trifluoro; N'-hydroxy Not reported Expected NH (3450–3335 cm⁻¹), C=N (1565 cm⁻¹) High electron-withdrawing effect from F; potential for H-bonding via -NHOH
Compound 28 () Trifluoromethylbenzylthio, carboxybenzylidene, sulfonyl 203–208°C IR: 1670 cm⁻¹ (C=O), 1323 cm⁻¹ (SO₂); ¹H-NMR: δ 8.87 (s, H-6), δ 11.58 (SO₂NH) Enhanced thermal stability; sulfonyl group increases polarity and potential bioactivity
4OB (N-hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide) 3-trifluoromethyl; N-phenyl Not reported SMILES: FC(c1cccc(c1)/C(NO)=Nc2ccccc2)(F)F Increased lipophilicity from phenyl group; trifluoromethyl enhances electron deficiency
4-[(2-fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide () 2-fluorobenzyloxy Not reported Likely IR: ~1250 cm⁻¹ (C-O-C); NMR: δ 4.5–5.0 (OCH₂) Benzyloxy group introduces steric bulk; fluorination may modulate metabolic stability
3-Hydroxy-2,4,5-trifluorobenzoic acid () 2,4,5-trifluoro; 3-hydroxy; carboxylic acid Not reported IR: ~1700 cm⁻¹ (COOH); NMR: δ 10–12 (COOH) Acidic properties; potential for salt formation; differs in reactivity from carboximidamides

Structural and Functional Analysis

Electron-Withdrawing Effects: The 2,4,5-trifluoro substitution in the target compound creates a strongly electron-deficient aromatic ring, enhancing electrophilic reactivity compared to non-fluorinated analogs (e.g., 4OB’s trifluoromethyl group also contributes to electron withdrawal but with a meta orientation) .

Hydrogen-Bonding Capacity :

  • The N'-hydroxy group in the target compound enables hydrogen bonding, a feature shared with 4-[(2-fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide. This contrasts with 3-Hydroxy-2,4,5-trifluorobenzoic acid, where the carboxylic acid group offers stronger acidity but less versatility in H-bonding .

Thermal and Chemical Stability :

  • Compound 28’s higher melting point (203–208°C) suggests greater thermal stability due to its sulfonyl and carboxybenzylidene groups, whereas the target compound’s stability may rely on fluorine’s inductive effects .

Preparation Methods

Grignard Reagent-Mediated Synthesis via 2,4,5-Trifluorophenylacetic Acid Intermediate

A prominent industrial route, detailed in CN104387259A, involves the conversion of 2,4,5-trifluorobromobenzene into 2,4,5-trifluorophenylacetic acid, which serves as a precursor for subsequent amidoxime formation. The process unfolds in three stages:

Formation of the Grignard Reagent

2,4,5-Trifluorobromobenzene reacts with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere to generate 2,4,5-trifluorophenylmagnesium bromide. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst enhances reagent stability, achieving >95% conversion at 25–40°C.

Diethyl Oxalate Addition

The Grignard reagent is dropwise added to diethyl oxalate at −10°C, yielding 2,4,5-trifluoroacetophenone ethyl ester after extraction and distillation (boiling point: 112–115°C at 15 mmHg). Gas chromatography (GC) analysis confirmed 89% purity post-distillation.

Hydrazine Hydrate Reduction and Acidification

The ester undergoes a one-pot reaction with hydrazine hydrate in ethanol/water (3:1 v/v) at reflux (78°C) for 12 hours, followed by hydrochloric acid (HCl) acidification to pH 2. The final product, 2,4,5-trifluorophenylacetic acid, is isolated via filtration (yield: 76%, purity: 93% by GC).

Table 1: Reaction Conditions and Yields for Grignard-Based Synthesis
Step Temperature (°C) Time (h) Yield (%) Purity (%)
Grignard Formation 25–40 2 >95
Diethyl Oxalate Addition −10 4 82 89
Hydrazine Reduction 78 12 76 93

Sandmeyer-Type Cyanation Followed by Amidoximation

US6399807B1 discloses a two-step protocol starting from 2,4,5-trifluoroaniline, leveraging diazotization and cyanation to produce 2,4,5-trifluorobenzonitrile, which is subsequently converted to the target amidoxime.

Diazotization and Cyanide Substitution

2,4,5-Trifluoroaniline reacts with nitrosylsulfuric acid in glacial acetic acid at 0–5°C to form the diazonium salt. This intermediate is treated with sodium cyanide and catalytic copper(I) cyanide in aqueous medium, maintaining pH 7 via sodium carbonate addition. Ethyl acetate extraction and solvent removal yield 2,4,5-trifluorobenzonitrile (80% yield, 92% purity).

Ultrasound-Assisted Amidoxime Formation

Building on methodologies from J. Chil. Chem. Soc. (2011), the nitrile intermediate undergoes reaction with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) under ultrasonic irradiation (55°C, 30 minutes). Sodium carbonate neutralizes HCl byproducts, and the crude product is recrystallized from chloroform/hexane (yield: 88%, purity: 97%).

Table 2: Performance Metrics for Cyanation/Amidoximation Route
Parameter Diazotization/Cyanation Amidoximation
Temperature (°C) 0–5 55
Time 1 h (Step A), 15 min (Step B) 30 min
Yield (%) 80 88
Purity (%) 92 97

Direct Amidoximation of Prefunctionalized Nitriles

Recent optimizations have eliminated intermediate isolation steps. For example, Fisher Scientific’s product specifications (10167042) align with a one-pot synthesis where 2,4,5-trifluorobenzonitrile reacts with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at 60°C for 4 hours. The reaction mixture is quenched with ice water, and the precipitate is filtered and washed with cold ethanol (yield: 91%, purity: 97%).

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Grignard Route : High scalability (>100 g batches) but requires stringent anhydrous conditions.
  • Sandmeyer/Ultrasound Route : Shorter reaction times (total 2.5 h) but involves toxic cyanide reagents.
  • One-Pot Amidoximation : Laboratory-friendly with minimal purification steps, though DMSO poses disposal challenges.

Cost Considerations

Method Cost Drivers Estimated Cost ($/kg)
Grignard TMEDA, THF solvent 420
Sandmeyer/Ultrasound CuCN, NaCN, ultrasound equipment 380
One-Pot DMSO, hydroxylamine hydrochloride 310

Q & A

Q. What are the recommended synthetic routes for 2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide, and how do reaction conditions influence yield?

The synthesis of fluorinated aromatic compounds often involves halogen exchange or nucleophilic aromatic substitution. For trifluorobenzene derivatives, a common approach is fluorination of chlorinated precursors using agents like KF or HF under controlled conditions . For example, 1,2,4-trifluorobenzene can be synthesized via fluorination of 1,2,4-trichlorobenzene with a yield of ~79%, while alternative routes (e.g., starting from 2,4-difluoroaniline) yield ~70% . Reaction temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) critically affect regioselectivity and purity. For the target compound, introducing the hydroxybenzamidine group may require protecting-group strategies to prevent side reactions during fluorination.

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns, while 1H^{1}\text{H} NMR identifies proton environments near electron-withdrawing groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though fluorinated compounds often pose challenges due to weak diffraction signals .
  • HPLC-PDA : Ensures purity (>95%) and monitors degradation products under varying pH and temperature conditions .

Advanced Research Questions

Q. How can computational methods predict the metabolic stability of this compound in biological systems?

Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., the hydroxyamidine group) prone to oxidation or hydrolysis. Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) predict metabolic pathways and potential toxicophores . For fluorinated analogs, lipophilicity (logP) and polar surface area (PSA) are calculated using software like Schrödinger Suite to assess blood-brain barrier permeability and oral bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated benzamidines?

Discrepancies in IC50_{50} values or receptor binding affinities may arise from impurities, solvent effects, or assay interference (e.g., fluorescence quenching). Mitigation strategies include:

  • Orthogonal Assays : Combine enzymatic inhibition assays with cell-based viability tests to confirm target specificity .
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics, avoiding artifacts from fluorophore-based methods .
  • Batch-to-Batch Reproducibility Checks : Use NMR and LC-MS to verify compound integrity across synthetic batches .

Q. How does the trifluoromethyl group influence the photostability of this compound under UV exposure?

Fluorine’s electronegativity reduces electron density in the aromatic ring, decreasing susceptibility to photooxidation. Accelerated stability studies (e.g., ICH Q1B guidelines) under UV light (320–400 nm) can quantify degradation products. Comparative studies with non-fluorinated analogs show trifluoromethyl groups enhance stability by ~30% under identical conditions .

Methodological Considerations

6. Designing SAR Studies for Fluorinated Benzenecarboximidamides
Structure-Activity Relationship (SAR) studies require systematic variation of substituents:

  • Fluorine Position : Compare 2,4,5-trifluoro vs. 2,3,5-trifluoro isomers to assess positional effects on target binding .
  • Hydroxyamidine Modifications : Replace the hydroxy group with methoxy or amino groups to evaluate hydrogen-bonding contributions .
  • Control Experiments : Include non-fluorinated analogs and commercially available standards (e.g., 2,4,5-trifluoroaniline, CAS 367-34-0) to isolate fluorine-specific effects .

7. Addressing Safety and Handling Challenges
While this compound’s toxicity data are limited, related fluorinated compounds (e.g., cyanuric fluoride) require strict precautions:

  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .
  • PPE : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste Disposal : Neutralize acidic or reactive intermediates before disposal per local regulations .

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